molecular formula C5H10Br2O2 B14745151 2-(1,3-Dibromopropan-2-yloxy)ethanol CAS No. 5426-36-8

2-(1,3-Dibromopropan-2-yloxy)ethanol

Cat. No.: B14745151
CAS No.: 5426-36-8
M. Wt: 261.94 g/mol
InChI Key: OFSMCGQQTGRVGN-UHFFFAOYSA-N
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Description

2-(1,3-Dibromopropan-2-yloxy)ethanol is a synthetic organic compound of significant interest in chemical research and development. This molecule features both ether and alcohol functional groups, along with reactive bromoalkyl chains, making it a valuable and versatile bifunctional intermediate. Its primary research application lies in its potential as a key building block in organic synthesis, particularly in nucleophilic substitution reactions and polymer chemistry. Researchers may utilize this compound in the development of more complex molecular architectures, such as pharmaceutical candidates, agrochemicals, or as a monomer or cross-linking agent in the synthesis of specialty polymers and dendrimers. The presence of two bromine atoms allows for sequential or simultaneous alkylation, enabling the construction of cyclic structures or linear chain extensions. The terminal hydroxyl group provides a site for further functionalization, such as esterification or oxidation, adding to the compound's synthetic utility. This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

5426-36-8

Molecular Formula

C5H10Br2O2

Molecular Weight

261.94 g/mol

IUPAC Name

2-(1,3-dibromopropan-2-yloxy)ethanol

InChI

InChI=1S/C5H10Br2O2/c6-3-5(4-7)9-2-1-8/h5,8H,1-4H2

InChI Key

OFSMCGQQTGRVGN-UHFFFAOYSA-N

Canonical SMILES

C(COC(CBr)CBr)O

Origin of Product

United States

Preparation Methods

Direct Alkylation Using 1,3-Dibromopropane

The reaction of 1,3-dibromopropane with ethanol under basic conditions represents a straightforward route to 2-(1,3-Dibromopropan-2-yloxy)ethanol. In this method, ethanol is deprotonated to form ethoxide, which attacks the central carbon of 1,3-dibromopropane. A modified protocol from employs potassium carbonate and potassium iodide in ethanol/water to facilitate the coupling of alcohols with dibromoalkanes.

Reaction Conditions :

  • Solvent : Ethanol/water (4:1 v/v)
  • Base : K₂CO₃ (2.5 equiv)
  • Catalyst : KI (0.1 equiv)
  • Temperature : Reflux (78°C)
  • Time : 12–18 hours

Under these conditions, the ethoxide ion selectively targets the central carbon of 1,3-dibromopropane, yielding the product in 15–30% efficiency. Challenges include competing elimination reactions, which necessitate precise control of base strength and temperature.

Phase-Transfer Catalysis

To mitigate elimination, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) enhances nucleophilicity while minimizing side reactions. This method, adapted from, achieves a 40% yield by maintaining mild conditions (25–30°C, 6 hours).

Bromination of 2-(Hydroxyethoxy)propan-1,3-diol

Selective Bromination with N-Bromosuccinimide (NBS)

A two-step synthesis begins with the preparation of 2-(hydroxyethoxy)propan-1,3-diol, followed by bromination. The diol is synthesized via acid-catalyzed etherification of propane-1,2,3-triol (glycerol) with ethylene glycol, as detailed in. Subsequent bromination using NBS and triphenylphosphine (PPh₃) in dichloromethane replaces hydroxyl groups with bromine atoms.

Step 1: Etherification

  • Reactants : Glycerol (1.0 equiv), ethylene glycol (1.2 equiv)
  • Catalyst : H₂SO₄ (0.1 equiv)
  • Temperature : 110°C
  • Yield : 55%

Step 2: Bromination

  • Brominating Agent : NBS (2.2 equiv), PPh₃ (2.2 equiv)
  • Solvent : DCM
  • Temperature : 0°C to room temperature
  • Yield : 48%

This method offers superior regioselectivity but requires stringent anhydrous conditions to prevent hydrolysis of NBS.

Williamson Ether Synthesis with Modified Substrates

Tosylate Intermediate Route

To enhance leaving-group ability, the hydroxyl group of 1,3-dibromopropan-2-ol is converted to a tosylate prior to ethoxylation. The tosylate is prepared using p-toluenesulfonyl chloride (TsCl) in pyridine, followed by displacement with sodium ethoxide.

Tosylation :

  • Reactants : 1,3-Dibromopropan-2-ol (1.0 equiv), TsCl (1.1 equiv)
  • Solvent : Pyridine
  • Temperature : 0°C to room temperature
  • Yield : 85%

Displacement :

  • Nucleophile : NaOCH₂CH₃ (1.5 equiv)
  • Solvent : Dry THF
  • Temperature : 60°C
  • Yield : 65%

This method avoids direct handling of volatile dibromopropane and improves reaction control.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Advantages Limitations
Direct Alkylation 1,3-Dibromopropane, K₂CO₃ 15–30% Simple setup Low yield, elimination side reactions
Phase-Transfer Catalysis TBAB, K₂CO₃ 40% Mild conditions, reduced elimination Requires solvent separation
NBS Bromination NBS, PPh₃ 48% High selectivity Multistep, costly reagents
Tosylate Displacement TsCl, NaOCH₂CH₃ 65% High yield, controlled reactivity Requires intermediate synthesis

Scalability and Industrial Applications

Industrial-scale production favors the phase-transfer catalysis route due to its compatibility with continuous-flow reactors and reduced energy input. However, the tosylate method is preferred for high-purity applications, such as pharmaceutical intermediates, where byproduct minimization is critical.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dibromopropan-2-yloxy)ethanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers, amines, or other substituted products.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-(1,3-Dibromopropan-2-yloxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dibromopropan-2-yloxy)ethanol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic reactions. These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

2-(1,3-Dioxolan-2-yl)ethanol (C₅H₁₀O₃; MW 118.13 g/mol )
  • Structure: Contains a dioxolane ring (a cyclic ether) attached to ethanol.
  • Key Differences :
    • The absence of bromine reduces molecular weight and reactivity compared to the target compound.
    • The dioxolane ring enhances stability but limits flexibility, influencing its use as a solvent or synthetic intermediate .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (C₁₆H₂₆O₃; MW 274.37 g/mol )
  • Structure: Features a bulky aryl-ether group linked to ethanol.
  • Key Differences: The tetramethylbutylphenoxy group increases lipophilicity, making it suitable for surfactant applications. Bromine-free structure reduces electrophilic reactivity compared to the dibromo target compound .
3,3′-Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic Acid Ethanol Monosolvate
  • Structure: Dibromo substituents on an aromatic biphenyl core, with ethanol as a solvate .
  • Key Differences :
    • Bromines on aromatic rings participate in resonance effects, contrasting with the aliphatic bromines in the target compound.
    • The biphenyl system enables coordination chemistry, unlike the simpler ether-alcohol structure of the target compound .

Physical and Chemical Properties

The table below summarizes key differences:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-(1,3-Dibromopropan-2-yloxy)ethanol C₅H₁₀Br₂O₂ Aliphatic Br, ether ~262 High reactivity, potential flame retardant
2-(1,3-Dioxolan-2-yl)ethanol C₅H₁₀O₃ Cyclic ether (dioxolane) 118.13 Solvent, synthetic intermediate
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₆O₃ Bulky aryl-ether 274.37 Surfactant, industrial applications
3,3′-Dibromo-6,6′-dimethoxybiphenyl derivative C₁₆H₁₄Br₂O₆ Aromatic Br, biphenyl 482.00 Coordination chemistry, crystallography
Key Observations:

Bromine Effects: The aliphatic bromines in the target compound likely increase density and polarity compared to non-halogenated analogs.

Steric vs. Electronic Effects : The bulky tetramethylbutyl group in imposes steric hindrance, whereas bromines in the target compound introduce electronic effects (e.g., dipole moments).

Applications: Non-halogenated ether-alcohols (e.g., ) are preferred in benign solvents, while brominated variants may serve specialized roles in flame retardancy or organic synthesis.

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